molecular formula C17H27NO B2956322 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol CAS No. 31146-23-3

4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol

Cat. No.: B2956322
CAS No.: 31146-23-3
M. Wt: 261.409
InChI Key: CZHRRKKPZIBEFS-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol is an organic compound with a complex structure that includes a piperidine ring substituted with ethylbenzyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol typically involves multiple steps. One common method starts with the chloromethylation of ethylbenzene using acetal, chlorosulfonic acid, and a Lewis acid catalyst to produce 4-ethylbenzyl chloride . This intermediate can then undergo further reactions to introduce the piperidine ring and the necessary methyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or alcohol, while substitution could introduce a new functional group like a halide or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for potential therapeutic applications.

    Medicine: Its unique structure could make it a candidate for drug development.

    Industry: It could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors or enzymes and modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol include other piperidine derivatives with different substituents. These might include compounds with different alkyl or aryl groups attached to the piperidine ring.

Uniqueness

What sets this compound apart is its specific combination of substituents, which can confer unique chemical and biological properties

Properties

IUPAC Name

4-[(4-ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-5-15-6-8-16(9-7-15)11-17(19)10-14(3)18(4)12-13(17)2/h6-9,13-14,19H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHRRKKPZIBEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2(CC(N(CC2C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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